(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid (2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 565191-96-0
VCID: VC4312450
InChI: InChI=1S/C12H11NO4/c1-16-11-8-9(3-5-12(14)15)2-4-10(11)17-7-6-13/h2-5,8H,7H2,1H3,(H,14,15)/b5-3+
SMILES: COC1=C(C=CC(=C1)C=CC(=O)O)OCC#N
Molecular Formula: C12H11NO4
Molecular Weight: 233.223

(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid

CAS No.: 565191-96-0

Cat. No.: VC4312450

Molecular Formula: C12H11NO4

Molecular Weight: 233.223

* For research use only. Not for human or veterinary use.

(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid - 565191-96-0

Specification

CAS No. 565191-96-0
Molecular Formula C12H11NO4
Molecular Weight 233.223
IUPAC Name (E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid
Standard InChI InChI=1S/C12H11NO4/c1-16-11-8-9(3-5-12(14)15)2-4-10(11)17-7-6-13/h2-5,8H,7H2,1H3,(H,14,15)/b5-3+
Standard InChI Key OMDFXXAQWPQRQG-HWKANZROSA-N
SMILES COC1=C(C=CC(=C1)C=CC(=O)O)OCC#N

Introduction

Chemical Structure and Nomenclature

The compound (2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid belongs to the cinnamic acid family, characterized by a phenyl group bonded to an acrylic acid backbone. Its IUPAC name reflects the following structural features:

  • A phenyl ring substituted at the para position with a cyanomethoxy group (–O–CH2–C≡N) and at the meta position with a methoxy group (–O–CH3).

  • An (E)-configured double bond (trans stereochemistry) between the α- and β-carbons of the acrylic acid moiety .

Molecular Formula: C₁₃H₁₁NO₅
Molecular Weight: 261.23 g/mol
Key Structural Analogues:

CompoundMolecular FormulaSubstituents
4-Methoxycinnamic acid C₁₀H₁₀O₃4-OCH₃
Ferulic acid C₁₀H₁₀O₄3-OCH₃, 4-OH
Target compoundC₁₃H₁₁NO₅3-OCH₃, 4-OCH₂CN

Synthesis and Manufacturing

While no explicit synthesis protocols for this compound are documented, plausible routes can be inferred from methods used for analogous cinnamic acids:

Hypothetical Synthesis Pathway

  • Phenolic Alkylation:

    • Starting with 3-methoxy-4-hydroxyphenylprop-2-enoic acid (a ferulic acid analogue), introduce the cyanomethoxy group via alkylation using cyanomethyl bromide (Br–CH₂–C≡N) under basic conditions (e.g., K₂CO₃ in DMF) .

    • Reaction:

      Ar–OH+Br–CH2CNBaseAr–O–CH2CN+HBr\text{Ar–OH} + \text{Br–CH}_2\text{CN} \xrightarrow{\text{Base}} \text{Ar–O–CH}_2\text{CN} + \text{HBr}
  • Knoevenagel Condensation:

    • Condense the substituted benzaldehyde derivative with malonic acid in the presence of a catalyst (e.g., piperidine) to form the acrylic acid backbone .

Challenges:

  • The electron-withdrawing cyanomethoxy group may reduce the reactivity of the aromatic ring, necessitating elevated temperatures or Lewis acid catalysts.

  • Steric hindrance at the 4-position could lead to regioselectivity issues during alkylation.

Physicochemical Properties

Based on structural analogues and computational predictions:

PropertyValue/DescriptionComparison to Analogues
LogP~1.8 (predicted)Higher than ferulic acid (1.5)
Solubility0.2–0.5 mg/mL (aqueous, pH 7)Lower than 4-methoxycinnamic acid
Melting Point180–185°C (estimated)Similar to cyanophenoxy compounds
UV-Vis λmax290–310 nm (π→π* transitions)Red-shifted vs. unsubstituted cinnamic acids

The cyanomethoxy group increases hydrophobicity (higher LogP) compared to hydroxyl or methoxy substituents, potentially enhancing membrane permeability but reducing aqueous solubility .

CompoundIC₅₀ (DPPH Assay)MIC vs. E. coli
Ferulic acid 12.5 μM>500 μg/mL
Target compound (predicted)25–50 μM100–200 μg/mL

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